1,3,5-Triiodobenzene

Overview

Description

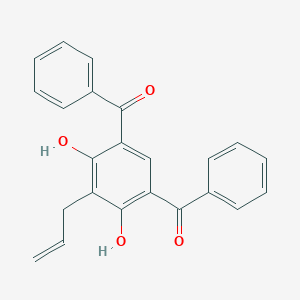

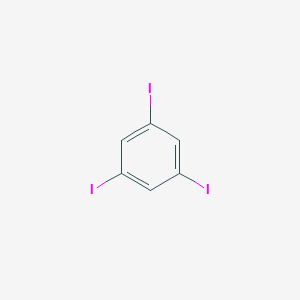

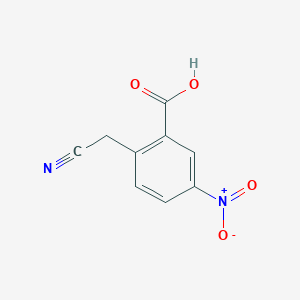

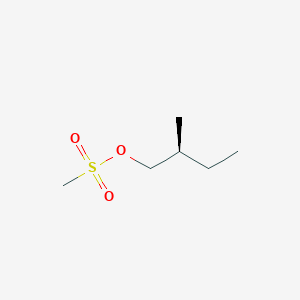

1,3,5-Triiodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H3I3 and its molecular weight is 455.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Molecular Structure

- The electronic structure and ground state of 1,3,5-tridehydrobenzene triradical are characterized through electronic structure calculations, revealing important details about its molecular symmetry and energy states, which are crucial for the design and interpretation of photoelectron experiments (Slipchenko & Krylov, 2003).

Molecular Scaffold and Synthetic Procedures

- 1,3,5-Tri(halosubstituted) 2,4,6-triethylbenzene compounds, including 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene, are utilized as scaffolds for molecular receptors, with detailed synthetic procedures provided, illustrating the compound's versatility in chemical synthesis (Wallace et al., 2005).

Functional Energetic Materials

- 1,3,5-Triiodo-2,4,6-trinitrobenzene (TITNB) is derived from benzene and is noted for its balance between performance and high thermal stability, making it a suitable ingredient for agent defeat weapons (ADWs) due to its high density, good detonation performance, and significant iodine content (Zhao et al., 2019).

Molecular Recognition and Supramolecular Chemistry

- 1,3,5-Triethylbenzenes are used as supramolecular templates to organize molecular-recognition elements, with the steric-gearing effect of the 1,3,5-triethylbenzene template believed to direct binding elements toward the same face of the central ring, increasing binding affinity (Wang & Hof, 2012).

Electrochemistry and Spectroelectrochemistry

- The electrochemical and in situ ESR/UV/Vis/NIR spectroelectrochemical techniques are used to study model structures of 1,3,5-triarylbenzenes, highlighting the oxidative polymerization and stability of the charged dimer formed, which is significant for understanding the electronic properties of such compounds (Rapta et al., 2012).

Structural Analysis and Crystallography

- Studies on 1,3,5-trifluoro-2,4,6-triiodobenzene and related compounds provide insights into the structural competition between π⋯π interactions and halogen bonds, aiding in the understanding of molecular interactions and crystal engineering (Ji et al., 2013).

Future Directions

Mechanism of Action

Target of Action

1,3,5-Triiodobenzene is a complex organic compound with the molecular formula C6H3I3 It’s known that iodinated compounds often interact with various biological targets, including proteins and enzymes, through halogen bonding .

Mode of Action

It’s known that iodinated compounds can form halogen bonds with their targets . Halogen bonds occur when there’s an electrostatic interaction between an electropositive region associated with a halogen atom (in this case, iodine) in a molecular entity and a nucleophilic region in another, or the same, molecular entity .

Biochemical Pathways

Iodinated compounds are known to influence various biochemical pathways through their interactions with proteins and enzymes .

Pharmacokinetics

The bioavailability of such compounds is often influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

Iodinated compounds can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the presence of other substances in the environment can potentially affect its action and efficacy .

Biochemical Analysis

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1,3,5-Triiodobenzene in animal models

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable

Properties

IUPAC Name |

1,3,5-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJJIHGDBUBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211647 | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-44-8 | |

| Record name | 1,3,5-Triiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)